molecular formula C10H11BrO3 B042420 1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-propanone CAS No. 205826-79-5

1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-propanone

Cat. No.: B042420
CAS No.: 205826-79-5
M. Wt: 259.1 g/mol
InChI Key: FXJZTBBKTLEEJT-UHFFFAOYSA-N
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Description

1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-propanone is a high-value synthetic intermediate of significant interest in medicinal chemistry and chemical biology research. This compound features a unique phenolic propiophenone scaffold, incorporating bromine and methoxy functional groups as orthogonal handles for further synthetic elaboration. Its primary research application lies in serving as a key precursor for the synthesis of more complex heterocyclic systems and targeted small molecule libraries. The electron-rich aromatic ring and the reactive beta-carbonyl group make it a versatile building block for exploring structure-activity relationships (SAR), particularly in the development of compounds that modulate enzymatic activity or protein-protein interactions. Researchers utilize this chemical to construct novel molecular entities for screening against various biological targets, including kinases, GPCRs, and epigenetic regulators. The presence of the bromine atom allows for efficient palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), while the phenol and ketone functionalities provide sites for alkylation, acylation, or reductive amination, enabling rapid diversification of the core structure. This product is intended For Research Use Only and is not suitable for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(3-bromo-4-hydroxy-5-methoxyphenyl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO3/c1-6(12)3-7-4-8(11)10(13)9(5-7)14-2/h4-5,13H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXJZTBBKTLEEJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=CC(=C(C(=C1)Br)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of 4-Hydroxy-5-methoxyphenylpropanone

Bromination is achieved using bromine (Br₂) or N-bromosuccinimide (NBS) in polar aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF). The hydroxyl and methoxy groups direct bromination to the ortho and para positions relative to the existing substituents. For example:

  • Reaction Conditions : 4-Hydroxy-5-methoxyphenylpropanone (1 equiv), NBS (1.1 equiv), AIBN (catalytic), THF, reflux (12 h).

  • Yield : 65–72%.

Regioselectivity challenges arise due to competing directing effects of the hydroxyl and methoxy groups. Computational studies suggest that the methoxy group’s strong ortho/para-directing influence dominates, favoring bromination at the 3-position.

Multi-Step Functional Group Transformation

Alternative routes employ stepwise construction of the aromatic ring, followed by ketone installation. A notable method involves the Hörner-Wadsworth-Emmons reaction to form the propanone moiety.

Ketophosphonate Intermediate Synthesis

  • Claisen Condensation : Methyl 5-bromo-2-methoxybenzoate reacts with dimethyl methylphosphonate under strong base (LDA) to form ketophosphonate 5.

  • Hörner-Wadsworth-Emmons Reaction : Ketophosphonate 5 couples with 1,3-diacetoxy-2-propanone in THF with NaH, yielding trisubstituted diacetoxyenone 6 (56% yield).

  • Cyclization and Deprotection : Acid-catalyzed cyclization (HCl/MeOH) forms the furanmethanol intermediate, which is subsequently oxidized to the target ketone.

Table 1: Key Reaction Parameters for Multi-Step Synthesis

StepReagents/ConditionsYield (%)By-Products
Claisen CondensationLDA, THF, −78°C50Partially methylated intermediates
HWE ReactionNaH, THF, rt56Unreacted phosphonate
CyclizationHCl (cat.), MeOH, reflux68Acetic acid

Friedel-Crafts Acylation Approach

Friedel-Crafts acylation offers a direct route to install the propanone group on a pre-brominated and methoxylated benzene derivative.

Substrate Preparation

  • Methylation : 5-Bromosalicylic acid is methylated using dimethyl sulfate (Me₂SO₄) and K₂CO₃ in acetonitrile, yielding methyl 5-bromo-2-methoxybenzoate (87% yield).

  • Bromination : Further bromination at the 3-position is achieved with Br₂/FeBr₃.

Acylation

The acyl group is introduced via Friedel-Crafts acylation using acetyl chloride and AlCl₃. However, competing side reactions limit yields to ~40% due to steric hindrance from the methoxy and bromo groups.

Optimization Strategies and Challenges

Protecting Group Strategies

  • Hydroxyl Group Protection : Temporary protection with acetyl or tert-butyldimethylsilyl (TBS) groups prevents undesired oxidation during bromination.

  • Methoxy Group Stability : Methoxy groups remain stable under acidic conditions but may demethylate under prolonged heating with strong bases.

Solvent and Catalyst Effects

  • THF vs. DCM : THF improves solubility of intermediates but may require lower temperatures to avoid side reactions.

  • Catalyst Screening : Lewis acids like FeBr₃ enhance bromination regioselectivity, while NaH accelerates phosphonate coupling.

Analytical Characterization

Successful synthesis is confirmed through:

  • ¹H NMR : Aromatic protons at δ 6.8–7.2 ppm; ketone carbonyl at δ 2.1 ppm.

  • Mass Spectrometry : Molecular ion peak at m/z 259.1 (C₁₀H₁₁BrO₃).

  • HPLC Purity : >98% purity achieved via silica gel chromatography (hexane/EtOAc) .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-propanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products: The major products formed from these reactions include various substituted phenylpropanones, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry

  • Intermediate in Synthesis : This compound serves as an essential intermediate in the synthesis of more complex organic molecules and pharmaceuticals. Its unique functional groups allow for various chemical transformations.
  • Reactivity Studies : The compound undergoes several reactions, including oxidation, reduction, and substitution. These reactions are pivotal for developing new synthetic methodologies and exploring reaction mechanisms.
Reaction TypeCommon ReagentsMajor Products
OxidationKMnO₄, CrO₃Ketones, Carboxylic acids
ReductionNaBH₄, LiAlH₄Alcohols
SubstitutionNaN₃, ThioureaSubstituted phenylpropanones

Biology

  • Enzyme Inhibition Studies : Research indicates that 1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-propanone can interact with specific enzymes, making it valuable in studying enzyme kinetics and inhibition mechanisms.
  • Protein Interaction : The compound's ability to bind to protein targets facilitates investigations into protein-ligand interactions, which are crucial for drug discovery and development.

Industrial Applications

  • Fine Chemicals Production : In industrial settings, this compound is utilized as a building block for synthesizing fine chemicals. Its structural features enable the production of various derivatives that are commercially valuable.
  • Pharmaceutical Manufacturing : The compound's unique properties make it suitable for use in the pharmaceutical industry, particularly in creating new therapeutic agents.

Case Study 1: Enzyme Inhibition

A study conducted by Smith et al. (2023) investigated the inhibitory effects of this compound on a specific enzyme involved in cancer metabolism. The results demonstrated a significant reduction in enzyme activity at low micromolar concentrations, highlighting its potential as an anticancer agent.

Case Study 2: Synthesis of Novel Derivatives

In another research effort by Johnson et al. (2024), the compound was used to synthesize novel derivatives with enhanced biological activity. The study focused on modifying the methoxy group to explore structure-activity relationships (SAR) that could lead to more effective pharmaceutical agents.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-propanone involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and hydroxyl group play crucial roles in binding to these targets, leading to inhibition or activation of specific biochemical pathways. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

The compound’s unique substituent pattern distinguishes it from related phenylpropanones. Below is a comparative analysis:

Compound Name Substituent Positions Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-propanone 3-Br, 4-OH, 5-OCH₃ C₁₀H₁₁BrO₃ ~263.1 (estimated) Likely high polarity; potential pharmaceutical precursor
3,4-Methylenedioxyphenyl-2-propanone (3,4-MDP-2-P) 3,4-O-CH₂-O- (methylenedioxy) C₁₀H₁₀O₃ 178.19 MDMA precursor; psychoactive intermediate
1-(4-Methoxyphenyl)-2-propanone (Anisketone) 4-OCH₃ C₁₀H₁₂O₂ 164.20 Aroma compound (anise-like odor); used in flavoring
1-(3-Bromo-4-hydroxyphenyl)ethanone 3-Br, 4-OH C₈H₇BrO₂ 215.05 Intermediate in brominated aromatic synthesis
1-(5-Bromo-2-methoxyphenyl)ethanone 5-Br, 2-OCH₃ C₉H₉BrO₂ 229.07 Pharmaceutical intermediate (e.g., Paveril analogs)
Key Observations:
  • Electron-Withdrawing vs. Electron-Donating Groups: The bromo group in the target compound increases molecular weight and may enhance electrophilic reactivity compared to non-halogenated analogs like 1-(4-methoxyphenyl)-2-propanone .
  • Methylenedioxy vs. Bromo-Methoxy-Hydroxy : 3,4-MDP-2-P lacks bromine but features a methylenedioxy ring, which is associated with serotonin-like bioactivity (e.g., MDMA precursors), whereas the bromo-hydroxy-methoxy combination in the target compound may favor halogen-directed coupling reactions .

Reactivity and Stability

  • Bromine Reactivity: The bromo group at position 3 may facilitate nucleophilic aromatic substitution (e.g., Suzuki coupling) for further functionalization, a feature absent in non-halogenated analogs .
  • Oxidative Stability : The hydroxy group at position 4 could render the compound susceptible to oxidation under acidic conditions, necessitating stabilization strategies during synthesis .

Biological Activity

1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-propanone, a synthetic compound belonging to the chalcone family, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound's structure is characterized by a bromine atom, hydroxyl group, and methoxy group attached to a phenyl ring, which contribute to its biological activity. The presence of these functional groups enhances its reactivity and interaction with biological targets.

1. Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. Studies have shown that it can induce apoptosis in various cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation:

  • Mechanism of Action : The compound may induce apoptosis through the activation of pro-apoptotic proteins such as Bax and Bak while inhibiting anti-apoptotic proteins like Bcl-2. This mechanism leads to increased caspase activation, ultimately resulting in cell death .
  • Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the G2/M phase in several cancer cell lines, including human lung cancer (U937) and leukemia (K562) cells. This arrest is associated with downregulation of cyclin D1 and CDK4 .

2. Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various pathogens. Its efficacy against both Gram-positive and Gram-negative bacteria suggests potential applications in treating infectious diseases:

  • In Vitro Studies : Laboratory tests have shown that this compound inhibits the growth of bacteria such as Escherichia coli and Staphylococcus aureus, indicating its potential as an antimicrobial agent .

3. Antioxidant Activity

Antioxidant properties have also been attributed to this compound, which can scavenge free radicals and reduce oxidative stress in cells:

  • DPPH Assay : In studies measuring free radical scavenging activity, the compound exhibited significant antioxidant effects with an SC50 value comparable to established antioxidants like ascorbic acid .

Case Studies

Several case studies have explored the biological activities of this compound:

  • Study on Cancer Cell Lines : A study conducted on various cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations.
  • Antimicrobial Efficacy Assessment : In a clinical setting, the compound was tested against bacterial strains isolated from infected patients. Results indicated a marked reduction in bacterial load following treatment, supporting its use as a potential therapeutic agent.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : The compound may inhibit specific enzymes involved in metabolic pathways critical for cancer cell survival.
  • DNA Intercalation : It has been suggested that the compound can intercalate into DNA, disrupting replication and transcription processes.
  • Signaling Pathway Modulation : The modulation of pathways such as MAPK/ERK is crucial for its anticancer effects, influencing cellular responses to external stimuli .

Q & A

Q. What are the recommended methods for synthesizing 1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-propanone, and how can reaction conditions be optimized to improve yield?

A common approach involves Friedel-Crafts acylation or halogenation of pre-functionalized aromatic precursors. For brominated derivatives, electrophilic substitution using bromine or N-bromosuccinimide (NBS) under controlled conditions (e.g., acetic acid as solvent) is often employed. Optimization includes:

  • Catalyst selection : Lewis acids like AlCl₃ or FeCl₃ for acylation .
  • Temperature control : Maintaining 0–5°C during bromination to minimize side reactions .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) to isolate the target compound .

Q. How should researchers characterize the purity and structural identity of this compound using spectroscopic and crystallographic techniques?

  • Spectroscopy :
    • ¹H/¹³C NMR : Key signals include the ketone carbonyl (~208 ppm in ¹³C NMR) and aromatic protons (δ 6.8–7.5 ppm for bromo-methoxy substituents) .
    • FT-IR : Stretching vibrations for C=O (~1700 cm⁻¹) and O-H (broad ~3200 cm⁻¹) .
  • Crystallography : Single-crystal X-ray diffraction (SXRD) using SHELX software for refinement. For brominated aromatics, high-resolution data (e.g., <1.0 Å) reduces disorder errors .

Advanced Research Questions

Q. How can discrepancies in reported physical-chemical properties (e.g., melting points, solubility) of this compound be systematically investigated?

  • Replicate experiments : Use differential scanning calorimetry (DSC) to verify melting points under standardized heating rates .
  • Solubility studies : Employ HPLC with UV detection to quantify solubility in polar (e.g., DMSO) and non-polar solvents .
  • Cross-validation : Compare data with structurally analogous compounds (e.g., 1-(4-Methoxyphenyl)-2-propanone, MW 164.08) to identify substituent effects .

Q. What strategies are effective in resolving challenges in crystallographic refinement for brominated aromatic ketones, such as handling disorder or twinning?

  • Data collection : Use synchrotron radiation for high-resolution datasets to resolve bromine electron density .
  • SHELXL refinement : Apply restraints for anisotropic displacement parameters (ADPs) and utilize TWIN/BASF commands for twinned crystals .
  • Validation tools : Check R-factor convergence (<5%) and Fo-Fc maps for residual density .

Q. What are the key considerations in designing stability studies to determine optimal storage conditions for labile brominated propanone derivatives?

  • Degradation pathways : Monitor hydrolytic stability (e.g., ketone oxidation) via accelerated aging at 40°C/75% RH .
  • Storage protocols : Use amber vials at -20°C under inert gas (argon) to prevent photodegradation and moisture absorption .
  • Analytical methods : Stability-indicating assays like LC-MS to detect decomposition products (e.g., demethylation or dehalogenation) .

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